4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a therapeutic agent. This compound is classified as a pyridinone derivative, which incorporates a thiazole moiety and an azetidine carbonyl group, suggesting its relevance in the development of pharmaceuticals targeting various biological pathways.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms in their rings. It is categorized as a pyridinone due to the presence of the pyridine ring fused with a carbonyl group, which is further modified by the addition of an azetidine and thiazole structure.
The synthesis of 4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one involves several key steps:
Technical details include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylethylamine for base catalysis .
The molecular formula for 4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one is , with a molecular weight of approximately 383.4 g/mol. The structure features:
The compound's structural representation can be depicted using SMILES notation: COc1cc(=O)n(-c2ccccc2)cc1C(=O)N1CC(Oc2nccs2)C1, which provides insight into its connectivity and spatial arrangement .
The chemical reactivity of this compound includes potential nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of multiple functional groups. Specific reactions may involve:
Technical details involve controlling reaction conditions such as temperature and solvent choice to optimize yield and selectivity .
The mechanism by which 4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one exerts its biological effects likely involves interaction with specific molecular targets within cells. This could include:
Data from pharmacological studies would be necessary to elucidate specific pathways affected by this compound.
While specific physical properties such as melting point, boiling point, and density are not universally documented, available data suggest that this compound is stable under standard laboratory conditions.
Chemical properties include:
Further studies would be required to determine exact solubility and stability profiles .
4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one has potential applications in:
Continued research into this compound may reveal additional therapeutic uses or enhance understanding of its pharmacological properties .
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5